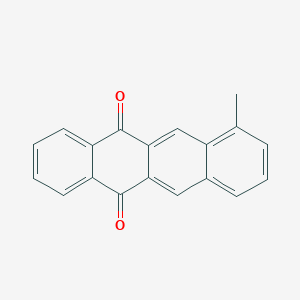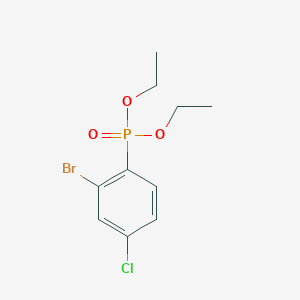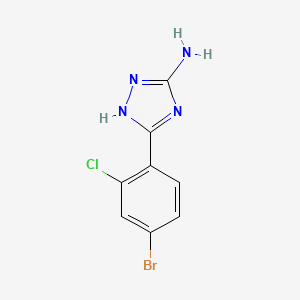![molecular formula C11H20O2 B13685407 7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)
7-Methyl-1-oxaspiro[5.5]undecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by its unique structural feature, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-oxaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis . Another approach is the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .
Industrial Production Methods: Industrial production methods for 7-Methyl-1-oxaspiro[5 the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would likely involve optimization of the synthetic routes mentioned above to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols .
Scientific Research Applications
7-Methyl-1-oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, spirocyclic compounds like this compound are investigated for their potential as agonists of the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase .
Mechanism of Action
The mechanism of action of 7-Methyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Methyl-1-oxaspiro[5.5]undecan-4-ol include other spirocyclic structures such as 1-oxa-9-azaspiro[5.5]undecane and its derivatives . These compounds share the spirocyclic scaffold but differ in their peripheral substituents and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific structural configuration and the presence of the methyl group at the 7-position.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
11-methyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O2/c1-9-4-2-3-6-11(9)8-10(12)5-7-13-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
TYQYGVHJJIPDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12CC(CCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
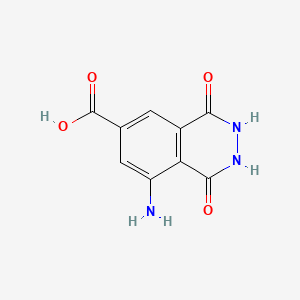
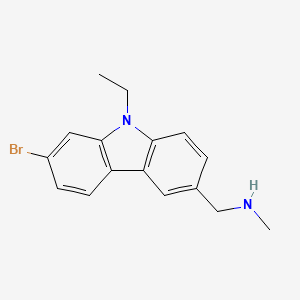
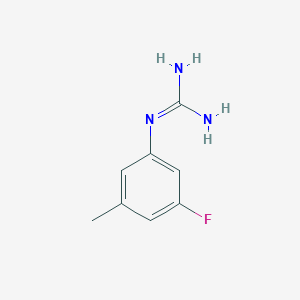
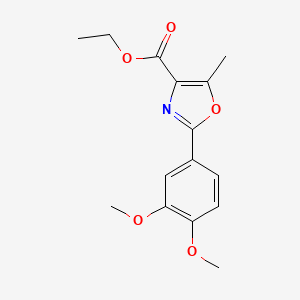
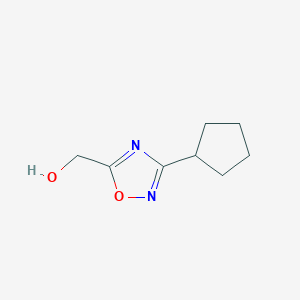
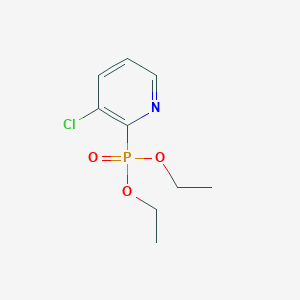
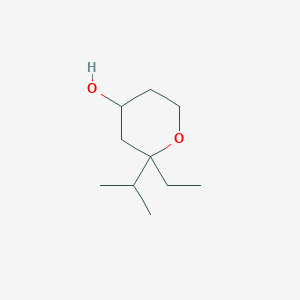
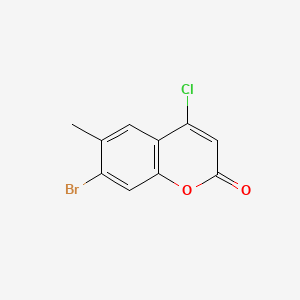
![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)
